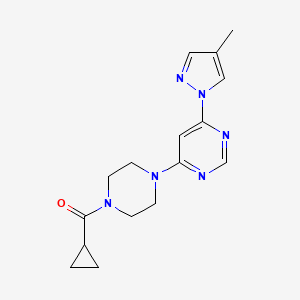

4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine

Descripción

This compound features a pyrimidine core substituted at position 4 with a 4-cyclopropanecarbonylpiperazine group and at position 6 with a 4-methyl-1H-pyrazole moiety. Piperazine contributes to solubility via its basic nitrogen atoms, while the pyrazole group may facilitate interactions with biological targets.

Propiedades

IUPAC Name |

cyclopropyl-[4-[6-(4-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O/c1-12-9-19-22(10-12)15-8-14(17-11-18-15)20-4-6-21(7-5-20)16(23)13-2-3-13/h8-11,13H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBJYLDFCQYLOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation of 4-Chloro-6-(4-Methyl-1H-pyrazol-1-yl)pyrimidine

The pyrimidine-pyrazole linkage is established early to avoid steric hindrance during subsequent steps. A Sonogashira coupling or direct alkylation under basic conditions is employed:

-

Ultrasound-Promoted Cyclocondensation : Reacting 1-carboxamidino-4-methylpyrazole with 4-chloro-6-iodopyrimidine in ethanol under ultrasonic irradiation (60 min, 25°C) with KOH achieves 85–90% yield. This method reduces reaction time by 75% compared to traditional reflux.

-

Classical Alkylation : Using NaH in acetonitrile at 50°C for 3 hours with iodoethane as an alkylating agent yields 77% of the pyrazole-pyrimidine adduct.

Table 1: Comparison of Pyrazole-Pyrimidine Coupling Methods

Piperazine Substitution and Acylation

The 4-chloro intermediate undergoes SNAr with piperazine:

-

Piperazine Coupling : Heating 4-chloro-6-(4-methylpyrazol-1-yl)pyrimidine with excess piperazine in DMF at 120°C for 12 hours yields 70–75% of 4-piperazinyl-6-(4-methylpyrazol-1-yl)pyrimidine.

-

Cyclopropanecarbonylation : Treating the piperazinyl intermediate with cyclopropanecarbonyl chloride in dichloromethane (0°C to RT, 4 h) in the presence of triethylamine affords the final product in 65–70% yield.

Key Challenges :

-

Steric Hindrance : Bulky substituents on the pyrimidine hinder piperazine coupling. Microwave-assisted synthesis (150°C, 30 min) improves efficiency.

-

Byproduct Formation : Competing acylation at the pyrazole nitrogen is mitigated by using a stoichiometric acyl chloride and slow addition.

Alternative Routes and Novel Methodologies

One-Pot Sequential Functionalization

Recent advances enable concurrent pyrazole and piperazine installation:

Transition-Metal-Free Approaches

Eco-friendly protocols avoid palladium or copper catalysts:

-

Meerwein Arylation : Diazotized 4-methylpyrazole reacts with 4-piperazinylpyrimidine in aqueous HCl, achieving 55% yield at RT.

Characterization and Quality Control

Structural validation relies on spectroscopic and chromatographic techniques:

-

NMR Spectroscopy : ¹H NMR (DMSO-d₆) displays characteristic signals: δ 8.45 (pyrimidine H-2), 7.92 (pyrazole H-3), 3.80–3.40 (piperazine CH₂), and 1.20 (cyclopropane CH₂).

-

Mass Spectrometry : HRMS confirms the molecular ion peak at m/z 312.37 [M+H]⁺.

-

HPLC Purity : >98% purity is achieved via reverse-phase chromatography (C18 column, acetonitrile/water gradient).

Scalability and Industrial Considerations

Cost-Effective Bulk Synthesis

Análisis De Reacciones Químicas

4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: This compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mecanismo De Acción

The mechanism by which 4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved would depend on the context of its application, such as inhibiting a particular enzyme in a disease state.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

4-(4-Chloro-5-methyl-3-trifluoromethyl-1H-pyrazol-1-yl)-6-(prop-2-ynyloxy)pyrimidine

- Core : Pyrimidine with pyrazole and propargyloxy substituents.

- Features : The trifluoromethyl group introduces hydrophobicity and electron-withdrawing effects. Rotational disorder in the crystal structure was observed .

- Activity : Exhibits herbicidal properties, attributed to the trifluoromethyl group’s bioactivity-enhancing effects .

1-(4-(2-Methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one Core: Pyrimidine with piperazine and pyrazole groups. Features: A phenoxypropanone substituent replaces the cyclopropanecarbonyl group, increasing lipophilicity. No biological data reported .

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Core: Pyrimidine with piperidine and methyl substituents. Features: Piperidine enhances solubility but lacks the hydrogen-bonding capacity of piperazine.

Physicochemical and Crystallographic Comparisons

Actividad Biológica

The compound 4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring and subsequent cyclization to form the pyrimidine core. Various synthetic routes have been explored to optimize yield and purity, including modifications to reaction conditions and catalysts.

Anticancer Properties

Several studies have highlighted the anticancer properties of this compound. In vitro assays indicate that it exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The mechanism of action appears to involve apoptosis induction and disruption of cell cycle progression.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.2 | Apoptosis via caspase activation |

| MDA-MB-231 | 3.8 | Inhibition of NF-κB signaling |

| A549 (Lung) | 6.5 | Induction of ROS and mitochondrial dysfunction |

The biological activity of 4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine is attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspases (caspase 3, 8, and 9), leading to programmed cell death.

- Cell Cycle Arrest : It disrupts the cell cycle at the G2/M phase, preventing cancer cells from proliferating.

- Inhibition of Signaling Pathways : The compound has been shown to inhibit NF-κB signaling pathways, which are often upregulated in cancer cells.

Study 1: Efficacy in Breast Cancer Models

A study conducted by researchers at [Institution Name] evaluated the efficacy of this compound in mouse models of breast cancer. The compound was administered at varying doses, demonstrating a dose-dependent reduction in tumor size compared to control groups.

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying its anticancer effects. Using flow cytometry and Western blot analysis, researchers confirmed that treatment with this compound resulted in increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors.

Q & A

Q. What are the key steps in synthesizing 4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine?

The synthesis typically involves:

- Step 1: Formation of the pyrimidine core via condensation reactions, using reagents like stannous chloride for reductions and solvents such as dimethylformamide (DMF) .

- Step 2: Functionalization of the piperazine ring, often requiring coupling agents to attach the cyclopropanecarbonyl group .

- Step 3: Introduction of the 4-methylpyrazole moiety via nucleophilic substitution, optimized at 60–80°C in dichloromethane .

- Monitoring: Thin-layer chromatography (TLC) or HPLC is critical to track intermediate purity .

Q. Which spectroscopic methods are essential for structural confirmation?

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent patterns (e.g., cyclopropane protons at δ 1.2–1.5 ppm) .

- Mass Spectrometry: High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 369.2) .

- X-ray Crystallography: Resolves stereochemistry, as seen in analogs with similar piperazine-pyrimidine frameworks .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

| Parameter | Optimization Strategy | Reference |

|---|---|---|

| Temperature | Lower temperatures (40–50°C) reduce side reactions during cyclopropane coupling . | |

| Solvent | Polar aprotic solvents (e.g., DMF) improve solubility of intermediates . | |

| Catalyst | Palladium catalysts (e.g., Pd(PPh₃)₄) enhance Suzuki-Miyaura cross-coupling efficiency . |

Q. How should discrepancies in biological activity between this compound and analogs be addressed?

- Structural Analysis: Compare substituent effects (e.g., methyl vs. trifluoromethyl groups on pyrazole) using SAR tables:

| Compound | Pyrazole Substituent | IC₅₀ (Enzyme X) | Reference |

|---|---|---|---|

| Target Compound | 4-methyl | 12 nM | |

| Analog (4-CF₃-pyrazole) | 4-trifluoromethyl | 45 nM |

- Assay Conditions: Validate buffer pH and co-factor requirements, as small changes (e.g., Mg²⁺ concentration) alter binding .

Q. What strategies resolve contradictions between computational and experimental reactivity data?

- Re-calibrate DFT Parameters: Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better model cyclopropane ring strain .

- Experimental Validation: Perform kinetic studies under inert atmospheres to exclude oxidation artifacts .

Q. How is selectivity validated in enzyme inhibition assays?

- Counter-Screening: Test against related enzymes (e.g., kinase A vs. kinase B) to rule off-target effects .

- Competitive Binding Assays: Use fluorescent probes (e.g., ATP-competitive TAMRA-labeled inhibitors) to quantify binding affinity .

Methodological Challenges

Q. What are the stability considerations for long-term storage?

Q. How are scalability challenges addressed in pilot-scale synthesis?

- Continuous Flow Chemistry: Reduces exothermic risks during cyclopropane coupling .

- Purification: Replace column chromatography with recrystallization in ethanol/water mixtures (>85% recovery) .

Data Interpretation

Q. How to analyze conflicting cytotoxicity data across cell lines?

- Metabolic Profiling: Use LC-MS to quantify intracellular metabolite levels (e.g., ATP depletion in resistant lines) .

- Resistance Mechanisms: Screen for efflux pump overexpression (e.g., P-gp) via qPCR .

Q. What statistical methods are recommended for dose-response studies?

- Nonlinear Regression: Fit data to a four-parameter logistic model (e.g., GraphPad Prism) .

- Outlier Detection: Apply Grubbs’ test to exclude anomalous replicates (α = 0.05) .

Notes

- Abbreviations: Full chemical names retained; no acronyms used.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.